molecular formula C22H22FN3O2 B13446899 4-Desfluoro-2-Fluoro Droperidol

4-Desfluoro-2-Fluoro Droperidol

Cat. No.: B13446899
M. Wt: 379.4 g/mol
InChI Key: LPKPFLSFSUKGLE-UHFFFAOYSA-N
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Description

4-Desfluoro-2-FluoroDroperidol is a chemical compound that serves as an impurity of Droperidol, a well-known butyrophenone antipsychotic and anti-emetic agent . This compound is characterized by the substitution of fluorine atoms at specific positions on the Droperidol molecule, which can influence its chemical and pharmacological properties.

Preparation Methods

The synthesis of 4-Desfluoro-2-FluoroDroperidol involves several steps, typically starting with the fluorination of precursor molecules. The synthetic route often includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. Reaction conditions may vary, but they generally involve controlled temperatures and specific solvents to ensure the desired substitution pattern .

Industrial production methods for such compounds usually involve large-scale reactions in specialized reactors, followed by purification processes like crystallization or chromatography to isolate the desired product. The exact conditions and reagents can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

4-Desfluoro-2-FluoroDroperidol can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like dichloromethane or acetonitrile, and catalysts or bases to facilitate the reactions. The major products formed depend on the specific reaction pathway and conditions used.

Scientific Research Applications

4-Desfluoro-2-FluoroDroperidol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Desfluoro-2-FluoroDroperidol is similar to that of Droperidol, which primarily involves antagonism of dopamine receptors (D1 and D2) in the central nervous system. This antagonism leads to a reduction in dopamine-mediated neurotransmission, resulting in its antipsychotic and anti-emetic effects. The specific molecular targets and pathways include the inhibition of dopamine receptor activity in the chemoreceptor trigger zone and other subcortical regions of the brain .

Comparison with Similar Compounds

4-Desfluoro-2-FluoroDroperidol can be compared with other fluorinated derivatives of Droperidol and similar butyrophenone compounds. Some similar compounds include:

The uniqueness of 4-Desfluoro-2-FluoroDroperidol lies in its specific fluorination pattern, which can influence its chemical stability, reactivity, and pharmacological effects compared to other similar compounds.

Properties

Molecular Formula

C22H22FN3O2

Molecular Weight

379.4 g/mol

IUPAC Name

3-[1-[4-(2-fluorophenyl)-4-oxobutyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C22H22FN3O2/c23-18-7-2-1-6-17(18)21(27)10-5-13-25-14-11-16(12-15-25)26-20-9-4-3-8-19(20)24-22(26)28/h1-4,6-9,11H,5,10,12-15H2,(H,24,28)

InChI Key

LPKPFLSFSUKGLE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=CC=C4F

Origin of Product

United States

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